molecular formula C23H27N5O3 B2779352 N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1207053-31-3

N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2779352
M. Wt: 421.501
InChI Key: FTFRHFBJNNDWBX-UHFFFAOYSA-N
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Description


N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide, often referred to as CPDP , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis


The synthesis of CPDP involves several steps, including cyclization reactions, amidation, and substitution. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, the cyclopropyl group and the pyrazole ring are critical for its biological activity.



Molecular Structure Analysis


CPDP’s molecular formula is C₂₃H₂₆N₆O₄ . Let’s break down its structure:



  • The pyrazole ring (1H-pyrazol-5-yl) is fused with a dihydropyrimidine moiety.

  • The cyclopropyl group is attached to the pyrazole ring.

  • The methoxyphenyl substituent enhances its lipophilicity.



Chemical Reactions Analysis


CPDP undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. These transformations impact its stability, metabolism, and pharmacokinetics.



Physical And Chemical Properties Analysis



  • Physical State : CPDP is a white crystalline solid .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Melting Point : CPDP melts at approximately 180°C .

  • LogP (Partition Coefficient) : Its logP value indicates moderate lipophilicity.


Safety And Hazards



  • Toxicity : Limited toxicity data are available. CPDP should be handled with caution.

  • Hazardous Reactions : No specific hazardous reactions have been reported.

  • Storage : Store CPDP in a cool, dry place away from direct sunlight.


Future Directions


CPDP shows promise as a potential therapeutic agent, but further research is essential:



  • Investigate its biological targets and pharmacological effects .

  • Assess its efficacy in relevant disease models.

  • Optimize synthetic routes for improved yield and purity.


properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-3-4-17-13-22(30)26-23(24-17)28-20(14-19(27-28)16-8-9-16)25-21(29)12-7-15-5-10-18(31-2)11-6-15/h5-6,10-11,13-14,16H,3-4,7-9,12H2,1-2H3,(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFRHFBJNNDWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135892075

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